2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxyphenyl, piperazine, pyrazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl groups but differ in the core structure.
4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: Similar in having the piperazine and methoxyphenyl groups but with a triazole core
Uniqueness
2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide is unique due to its combination of functional groups, which may confer distinct pharmacological properties. Its specific arrangement of methoxyphenyl, piperazine, pyrazole, and benzenesulfonamide groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C23H27N5O5S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-methoxy-5-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrazol-3-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H27N5O5S/c1-24-34(30,31)22-14-16(4-9-21(22)33-3)19-15-20(26-25-19)23(29)28-12-10-27(11-13-28)17-5-7-18(32-2)8-6-17/h4-9,14-15,24H,10-13H2,1-3H3,(H,25,26) |
InChI Key |
GGOMRQAXLQLIRK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.